N-benzyl-N'-(2-methylpropyl)oxamide
Description
N-Benzyl-N'-(2-methylpropyl)oxamide is a disubstituted oxamide derivative featuring a benzyl group on one nitrogen atom and a 2-methylpropyl (isobutyl) group on the other. Oxamides, characterized by the (-C(O)-N-C(O)-) backbone, exhibit unique physicochemical properties influenced by their substituents. For example, describes the synthesis of a benzamide derivative using benzoyl chloride and an amino alcohol, suggesting a similar approach could yield the target compound.
Characterization methods for oxamides include 1H/13C NMR, IR spectroscopy, and X-ray crystallography to confirm structure and substituent orientation . The benzyl group likely contributes to π-π interactions, enhancing crystallinity, while the branched isobutyl group may improve solubility in nonpolar solvents compared to linear alkyl chains . Potential applications include use as ligands in metal-catalyzed reactions (due to the N,O-bidentate directing group observed in related compounds) or in materials science, given the photophysical properties of oxamides .
Properties
IUPAC Name |
N-benzyl-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)8-14-12(16)13(17)15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURFKQXYDNTUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(2-methylpropyl)oxamide typically involves the reaction of benzylamine and 2-methylpropylamine with oxalyl chloride. The reaction proceeds through the formation of an intermediate oxalyl chloride derivative, which then reacts with the amines to form the desired oxamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for N-benzyl-N’-(2-methylpropyl)oxamide are not well-documented, the general principles of large-scale oxamide synthesis can be applied. These methods typically involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can also enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(2-methylpropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The benzyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxamides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
N-benzyl-N’-(2-methylpropyl)oxamide has several scientific research applications, including:
Industry: It may find applications in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(2-methylpropyl)oxamide involves its interaction with specific molecular targets. For example, as an AChE inhibitor, it binds to both the catalytic and peripheral active sites of the enzyme, leading to mixed-type inhibition . This interaction disrupts the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic transmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Oxamides vary significantly in properties based on substituents. Below is a comparative analysis with structurally related compounds:
Key Research Findings
- Photophysical Properties: Disubstituted oxamides exhibit phosphorescence (λmax ~370 nm) absent in monoamides.
- Solubility Trends: Branched alkyl groups (e.g., isobutyl) improve solubility in nonpolar solvents compared to linear chains. Aromatic substituents like benzyl reduce solubility in water but enhance thermal stability .
- Catalytic Utility : N-Benzyl groups in oxamides act as directing groups in C–H bond functionalization, as seen in . The isobutyl group may sterically modulate metal coordination .
- Agricultural Use : Linear alkyl-oxamides (e.g., N,N'-di-n-propyloxamide) serve as slow-release fertilizers, reducing ammonia volatilization by 38–63% . The target compound’s branched structure may alter nitrogen release kinetics.
Contrasting Evidence and Limitations
- Applications : While some oxamides are used in agriculture (), others are tailored for photophysical studies () or catalysis (). The target compound’s applications remain speculative without direct data.
- Synthesis Challenges : highlights elimination reactions during oxamide cyclization, suggesting substituent choice critically impacts synthetic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
